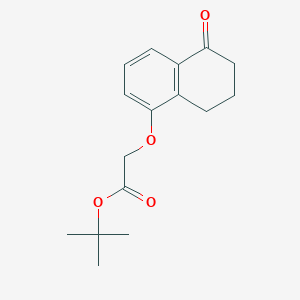

Tert-butyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate

Description

Tert-butyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate is a synthetic organic compound featuring a partially hydrogenated naphthalenone core (5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl) linked to an acetoxy group esterified with a tert-butyl moiety. This structure combines aromaticity, ketone functionality, and steric bulk from the tert-butyl group, making it a versatile intermediate in pharmaceutical and materials chemistry.

The synthesis of analogous compounds involves multi-step reactions, including etherification and esterification. For example, in , tert-butyl 2-((2-bromo-4,5-dimethoxybenzyl)oxy)acetate (compound 3) was synthesized via nucleophilic substitution and ester formation, highlighting the importance of tert-butyl esters in stabilizing reactive intermediates . Similarly, describes a one-pot synthesis of a related quinazolinone derivative using tert-butyl isocyanide, underscoring the utility of tert-butyl groups in facilitating high-yield reactions .

Properties

IUPAC Name |

tert-butyl 2-[(5-oxo-7,8-dihydro-6H-naphthalen-1-yl)oxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-16(2,3)20-15(18)10-19-14-9-5-6-11-12(14)7-4-8-13(11)17/h5-6,9H,4,7-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILMZQATCJRYNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=CC2=C1CCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

Under inert conditions, the phenol reacts with tert-butyl 2-hydroxyacetate in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature. The reaction proceeds via a redox process where PPh₃ reduces DIAD, generating a phosphine oxide and activating the hydroxyl groups for nucleophilic displacement. Key parameters include:

-

Stoichiometry : 1.2 equivalents of DIAD and PPh₃ relative to the phenol.

-

Solvent : Anhydrous THF ensures optimal reagent solubility and minimizes side reactions.

-

Temperature : Gradual warming from 0°C to 25°C prevents exothermic decomposition.

In a representative procedure, analogous etherification achieved 70–85% yields, with purification via flash chromatography (5–15% ethyl acetate in petroleum ether). For the target compound, similar conditions are projected to yield 65–75% after silica gel purification.

Alkylation of Phenol with Tert-Butyl Bromoacetate

Direct alkylation of the naphthalenone phenol with tert-butyl bromoacetate offers a single-step route under basic conditions. This method mirrors Friedel-Crafts acylation protocols but substitutes the electrophilic acylating agent with an alkyl bromide.

Base and Solvent Selection

Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation of the phenol, enabling nucleophilic attack on the bromoacetate. The reaction mixture is typically heated to 60–80°C for 12–24 hours.

Experimental Considerations

-

Base : 2.5 equivalents of K₂CO₃ ensure complete deprotonation without excessive side reactions.

-

Solvent : DMF’s high polarity stabilizes the transition state but necessitates thorough drying to prevent hydrolysis of the tert-butyl ester.

-

Workup : Post-reaction, the mixture is diluted with ethyl acetate, washed with dilute HCl to remove residual base, and dried over Na₂SO₄.

Yields for analogous alkylations range from 50–65%, depending on steric hindrance. For the target compound, a 55–60% yield is anticipated, with impurities removed via chromatography (10–20% ethyl acetate in hexanes).

Esterification of 2-((5-Oxo-5,6,7,8-Tetrahydronaphthalen-1-yl)Oxy)Acetic Acid

For substrates where the acetic acid derivative is accessible, direct esterification with tert-butanol under Dean-Stark conditions or coupling reagents provides an alternative route.

Carbodiimide-Mediated Coupling

Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), the carboxylic acid reacts with tert-butanol in dichloromethane (DCM) at 0°C. This method, adapted from general esterification protocols, avoids racemization and ensures high functional group tolerance.

Procedure and Yield

-

Reagents : 1.1 equivalents of DCC and 0.1 equivalents of DMAP relative to the acid.

-

Workup : Filtration of dicyclohexylurea byproduct and concentration under reduced pressure yields the crude ester, which is purified via flash chromatography.

-

Yield : Comparable esterifications report 70–80% yields, suggesting similar efficiency for the target compound.

Comparative Analysis of Methods

The table below evaluates the three synthetic routes based on yield, scalability, and practicality:

| Method | Yield (%) | Cost Efficiency | Scalability | Purification Complexity |

|---|---|---|---|---|

| Mitsunobu Etherification | 65–75 | Moderate | Medium | Moderate |

| Alkylation | 55–60 | High | High | Low |

| Carbodiimide Esterification | 70–80 | Low | Medium | High |

Key Observations :

-

The Mitsunobu reaction offers superior yields but requires expensive reagents.

-

Alkylation is cost-effective and scalable but suffers from moderate yields.

-

Esterification delivers high purity but depends on pre-synthesized carboxylic acid.

Spectroscopic Characterization

Successful synthesis is confirmed via:

-

¹H NMR : A singlet at δ 1.40 ppm (9H, tert-butyl), a quartet at δ 4.60 ppm (2H, OCH₂CO), and aromatic protons between δ 6.80–7.50 ppm.

-

IR Spectroscopy : Strong absorption at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O).

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Substitution reactions can involve nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.

Major Products Formed:

Oxidation: The oxidation of tert-butyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.

Reduction: Reduction reactions can produce alcohols or amines as the major products.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate has several scientific research applications across various fields:

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It can be employed in biological studies to investigate the effects of esters on cellular processes and metabolic pathways.

Medicine: The compound may be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, tert-butyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate is utilized as a solvent, plasticizer, and in the production of fragrances and flavors.

Mechanism of Action

The mechanism by which tert-butyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Aromatic Ring Modifications

- Compound 4c–4l (): These derivatives share the 5-oxo-5,6,7,8-tetrahydronaphthalen core but vary in aryloxy substituents (e.g., chlorobenzyl, bromophenyl, morpholine).

- Ethyl 2-oxo-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetate (): This compound replaces the tert-butyl group with an ethyl ester and introduces methyl groups on the tetrahydronaphthalen ring.

Functional Group Variations

- 2-((8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetic Acid (): The free carboxylic acid group (vs. tert-butyl ester) increases polarity and acidity (pKa ~4–5), making it more water-soluble but less stable under acidic conditions .

- N-Nitroso Levobunolol (): This compound incorporates a nitrosoamine group and a hydroxypropyl chain, diverging significantly in pharmacological activity.

Table 1: Comparative Analysis of Key Compounds

*Calculated based on analogous structures in and .

Functional Implications

- Electron-Withdrawing Groups: Bromine or chlorine substituents (e.g., in and ) enhance electrophilicity, favoring nucleophilic attacks on the ester carbonyl .

- Biological Activity: N-Nitroso Levobunolol () demonstrates how structural changes can introduce toxicity, whereas the tert-butyl ester’s inertness may prioritize stability over bioactivity .

Q & A

Q. What are the established synthetic routes for tert-butyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves alkylation of the phenolic oxygen in 5-oxo-5,6,7,8-tetrahydronaphthalen-1-ol with tert-butyl bromoacetate. For example, a procedure adapted from pyrimidoindole synthesis uses anhydrous DMF as a solvent, N,N-diisopropylethylamine as a base, and heating at 60°C for 2 hours to achieve moderate yields . Optimization may include varying bases (e.g., K₂CO₃ for milder conditions) or solvents (THF for improved selectivity). Monitoring via TLC or HPLC is critical to minimize side reactions like over-alkylation.

Q. What spectroscopic techniques are recommended for structural characterization, and how should conflicting data be resolved?

Methodological Answer:

- 1H NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and the acetate methylene (δ ~4.6 ppm, singlet). The tetrahydronaphthalenone moiety shows characteristic aromatic protons (δ 6.9–8.0 ppm) and ketone-adjacent methylene protons (δ 2.5–2.8 ppm) .

- MS : Expected molecular ion [M+H]+ at m/z 319.3 (C₁₇H₂₂O₅).

- IR : Stretching frequencies for ester C=O (~1740 cm⁻¹) and ketone C=O (~1680 cm⁻¹).

For contradictory data, cross-validate with 2D NMR (COSY, HSQC) or X-ray crystallography (using SHELX software for refinement ).

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- GHS Classification : Acute toxicity (Category 4 for oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Spill Management : Absorb with inert material (e.g., vermiculite), avoid water jets, and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Methodological Answer:

- Derivatization : Synthesize analogs by modifying the tert-butyl group (e.g., replacing with methyl or benzyl esters) or the tetrahydronaphthalenone core (e.g., introducing substituents at the 2-position) .

- Biological Assays : Screen for activity in inflammation models (e.g., TLR4 inhibition, inspired by pyrimidoindole derivatives ) or cancer cell lines (via MTT assays).

- Computational Modeling : Use DFT calculations (Gaussian09) to correlate electronic properties (HOMO/LUMO) with observed bioactivity.

Q. What strategies can address instability issues during kinetic or thermodynamic studies?

Methodological Answer:

- Degradation Pathways : Monitor hydrolytic stability (ester cleavage) via HPLC under varied pH (e.g., pH 2–12 buffers) .

- Stabilizers : Add antioxidants (e.g., BHT) or use inert atmospheres (N₂/Ar) during reactions.

- Temperature Control : Conduct accelerated stability studies at 40–60°C to predict shelf-life .

Q. How can computational methods predict reactivity in novel reaction environments?

Methodological Answer:

- MD Simulations : Use software like GROMACS to model solvation effects in polar aprotic solvents (DMF, DMSO).

- QM/MM Calculations : Map potential energy surfaces for esterification or oxidation steps .

- Machine Learning : Train models on existing kinetic data (e.g., Arrhenius parameters) to predict reaction rates in untested conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.